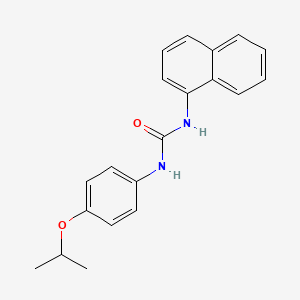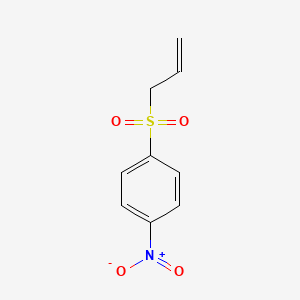![molecular formula C15H19N5O3S B5798098 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine, also known as ETR-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based molecule that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is not fully understood. However, studies have shown that it exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) (Hu et al., 2020). 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2020).
Biochemical and Physiological Effects
4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been shown to have various biochemical and physiological effects. In a study conducted on rats, 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine was found to reduce the levels of pro-inflammatory cytokines in the blood and joint tissues, thereby reducing inflammation in the joints (Hu et al., 2020). Another study showed that 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine induced apoptosis in human breast cancer cells by activating the caspase-3 pathway (Zhang et al., 2020). 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is its high purity, which makes it suitable for use in various experiments. 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is its low solubility in water, which can make it difficult to dissolve in some experiments. Additionally, 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is a relatively new compound, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine. One potential direction is to investigate its potential therapeutic effects in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine in vivo to better understand its efficacy and safety. Additionally, the development of new formulations and delivery methods for 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine could improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is a novel compound that has shown potential therapeutic effects in various diseases. Its anti-inflammatory, antitumor, and neuroprotective effects make it a promising candidate for further study and development. However, further research is needed to fully understand its mechanism of action, efficacy, and safety.
Synthesemethoden
The synthesis of 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine involves the condensation of 4-(4-ethoxyphenyl)-1H-tetrazol-5-ylthioacetic acid with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2019). The reaction yields 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis (RA) (Hu et al., 2020). 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has also been shown to have antitumor effects by inducing apoptosis in cancer cells (Zhang et al., 2020). Additionally, 4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-2-23-13-5-3-12(4-6-13)20-15(16-17-18-20)24-11-14(21)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAMILOUBXRGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Ethoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

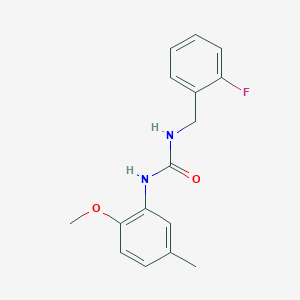

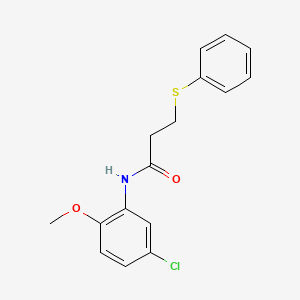
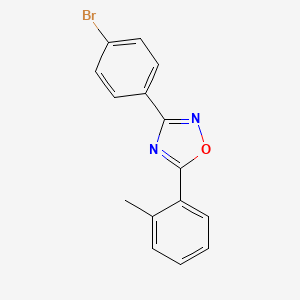
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
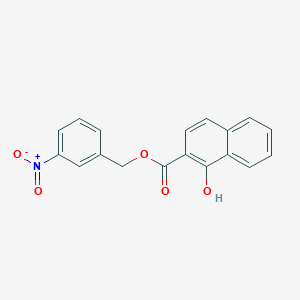
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
